molecular formula C10H7F3N2O B3060685 N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 63898-17-9

N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B3060685
CAS No.: 63898-17-9
M. Wt: 228.17 g/mol
InChI Key: KQWYIWWEYIFKNN-UHFFFAOYSA-N
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Description

N-[4-(Cyanomethyl)phenyl]-2,2,2-trifluoroacetamide (CAS 63898-17-9) is a high-value chemical building block extensively utilized in modern medicinal chemistry and drug discovery programs. This compound, with a molecular formula of C10H7F3N2O and a molecular weight of 228.17, is characterized by its unique incorporation of both cyanomethyl and trifluoroacetamide functional groups on a phenyl ring . Its structural features make it a critical intermediate for the synthesis of more complex, biologically active molecules, particularly in the development of new pharmaceutical agents . The strategic inclusion of the trifluoromethyl (CF3) group is a well-established tactic in drug design, as it significantly influences key properties of a candidate drug, including its metabolic stability, membrane permeability (lipophilicity), and overall pharmacokinetic profile . Researchers leverage this compound as a versatile precursor for constructing advanced molecular architectures, particularly those targeting selective enzyme inhibition. The presence of multiple reactive sites allows for further chemical modifications, enabling its integration into larger, more complex structures intended for biological evaluation . Supplied as a high-purity compound (>99%), it is manufactured to meet the stringent requirements for use as a pharmaceutical intermediate and fine chemical . It is strictly for professional laboratory research applications and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9(16)15-8-3-1-7(2-4-8)5-6-14/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWYIWWEYIFKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408417
Record name SBB062248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63898-17-9
Record name SBB062248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-(cyanomethyl)aniline with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. This reaction yields the desired compound in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.

Chemical Reactions Analysis

N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines . The major products formed from these reactions are often heterocyclic compounds with potential biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Table 1: Comparison of Molecular Features
Compound Name Molecular Formula Substituents Molecular Weight Key Applications Evidence ID
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide C₉H₅F₃N₂O -CN (para) 218.18 Pharmaceutical intermediates
N-[4-(Cyanomethyl)phenyl]-2,2,2-trifluoroacetamide (Hypothetical) C₁₀H₇F₃N₂O -CH₂CN (para) 232.17 Synthetic intermediates Inferred
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide C₂₀H₁₁F₃N₄OS₂ -CN (ortho), thienyl, trifluoromethyl 444.50 Anticancer research
2,2,2-Trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide C₁₆H₁₀F₆N₂O₃ Bis-trifluoroacetamide, phenoxy linker 392.25 Polymer chemistry

Key Observations :

  • Cyanophenyl vs. Cyanomethylphenyl: The substitution of -CN directly on the phenyl ring () vs. -CH₂CN alters electronic effects. The cyanomethyl group may increase steric bulk while retaining strong electron-withdrawing properties .
  • Thienyl and Pyridinyl Derivatives : Compounds like those in incorporate sulfur-containing heterocycles (thienyl) and trifluoromethylpyridines, enhancing binding affinity in biological targets (e.g., kinase inhibitors) .
  • Bis-Trifluoroacetamides: highlights phenoxy-linked bis-trifluoroacetamides, which are used in high-performance polymers due to their thermal stability .

Reactivity Insights :

  • The trifluoroacetamide group in N-(4-cyanophenyl) derivatives undergoes nucleophilic substitution at the carbonyl carbon, enabling peptide coupling or heterocycle formation .
  • Cyanomethyl-substituted analogs may exhibit enhanced reactivity in Michael additions or cyclization reactions due to the activated methylene group .

Biological Activity

N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H7F3N2O
  • Molar Mass : 228.17 g/mol
  • Melting Point : 175-178°C
  • CAS Number : 63898-17-9
  • Risk Codes : R20/21/22 (harmful by inhalation, skin contact, and ingestion), R36/37/38 (irritating to eyes, respiratory system, and skin) .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. Compounds with trifluoromethyl and cyanomethyl functionalities have been associated with apoptosis induction in cancer cells. The exact pathways remain under investigation but may involve modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that similar trifluoromethyl-containing compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in vitro.
    • Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
    CompoundMIC (µg/mL)Target Bacteria
    This compoundTBDS. aureus
    Trifluoromethyl derivative A32E. coli
    Trifluoromethyl derivative B16Pseudomonas aeruginosa
  • Anticancer Activity :
    • In a cell line study using human breast cancer cells (MCF-7), treatment with related compounds led to a significant reduction in cell viability.
    • Table 2: Anticancer Activity Results
    CompoundIC50 (µM)Cell Line
    This compoundTBDMCF-7
    Trifluoromethyl derivative C15MCF-7
    Trifluoromethyl derivative D25HeLa

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide?

  • Methodological Answer : Synthesis typically involves sequential amide bond formation and functional group modifications. A general approach includes:

  • Step 1 : Reacting 4-(cyanomethyl)aniline with trifluoroacetic anhydride under inert conditions (e.g., nitrogen atmosphere) to form the acetamide backbone.
  • Step 2 : Purification via recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to achieve >95% purity.
  • Critical Parameters : Temperature control (0–5°C during acylation) and stoichiometric ratios (1:1.2 amine-to-anhydride) minimize side products like over-acylated species .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 19F^19\text{F} NMR confirm regiochemistry and trifluoromethyl group integrity. For example, the CF3_3 group shows a singlet at ~115 ppm in 19F^19\text{F} NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 228.17 (calculated for C10_{10}H7_7F3_3N2_2O) .
  • X-ray Crystallography : Resolves steric effects of the cyanomethyl group on molecular packing (e.g., dihedral angles between aromatic and acetamide planes) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile trifluoroacetamide byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Waste Disposal : Hydrolyze residual compound under basic conditions (pH >10) to degrade cyanomethyl groups before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) to isolate variables. For example, trace moisture can hydrolyze trifluoroacetamide intermediates, reducing yields .
  • Purity Validation : Cross-validate using orthogonal techniques (e.g., HPLC coupled with 1H^1\text{H} NMR) to exclude impurities affecting bioactivity assays .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases in assay protocols .

Q. What role do electronic and steric effects play in modulating the compound’s reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group increases the acetamide’s electrophilicity, enhancing nucleophilic attack at the carbonyl carbon (e.g., in hydrolysis studies).
  • Steric Effects : The cyanomethyl substituent at the para position creates steric hindrance, reducing accessibility for bulky reagents in substitution reactions.
  • Experimental Validation : Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for docking studies.
  • Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., cytochrome P450) to assess metabolic stability.
  • Validation : Correlate computational predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies optimize crystallographic refinement for disordered CF3_3 groups?

  • Methodological Answer :

  • Disorder Modeling : Split F atoms into two positions with occupancy ratios refined freely (e.g., 60:40).
  • Restraints : Apply geometric constraints (e.g., AFIX 66 in SHELXL) to maintain realistic bond lengths/angles.
  • Validation : Monitor residual electron density (<0.5 eÅ3^{-3}) to ensure model accuracy .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the cyanomethyl group with isosteres (e.g., nitro or acetylene) to modulate lipophilicity (logP) without altering steric bulk.
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl) using 3D-QSAR models.
  • In Vivo Validation : Compare pharmacokinetic profiles (e.g., half-life, clearance) of derivatives in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide
Reactant of Route 2
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N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide

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